molecular formula C9H11N3O B2940293 N-Methyl-N-(pyridazin-3-ylmethyl)prop-2-enamide CAS No. 2153158-35-9

N-Methyl-N-(pyridazin-3-ylmethyl)prop-2-enamide

Cat. No.: B2940293
CAS No.: 2153158-35-9
M. Wt: 177.207
InChI Key: NOFQVXHXWVKSHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridazin-3-ylmethylamine with an acryloyl chloride in the presence of a base. This would form the amide bond between the nitrogen of the amine and the carbonyl carbon of the acryloyl chloride .


Molecular Structure Analysis

The molecule contains a pyridazine ring, which is aromatic and planar. The presence of the acrylamide group introduces a polar carbonyl group, which can participate in hydrogen bonding and dipole-dipole interactions. The methyl group attached to the nitrogen atom is nonpolar .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. The acrylamide group can participate in Michael addition reactions, and the pyridazine ring can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds with amide bonds have higher boiling points due to the ability of the carbonyl group and the nitrogen to form hydrogen bonds .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential medicinal applications .

Properties

IUPAC Name

N-methyl-N-(pyridazin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-9(13)12(2)7-8-5-4-6-10-11-8/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFQVXHXWVKSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=CC=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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